molecular formula C19H17N3O3 B11108745 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

Cat. No.: B11108745
M. Wt: 335.4 g/mol
InChI Key: BBYDLOYPHHZTPL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and quinoline-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in different biological activities and properties compared to its analogs.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-24-17-9-5-7-14(18(17)25-2)12-20-22-19(23)16-11-10-13-6-3-4-8-15(13)21-16/h3-12H,1-2H3,(H,22,23)/b20-12+

InChI Key

BBYDLOYPHHZTPL-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.